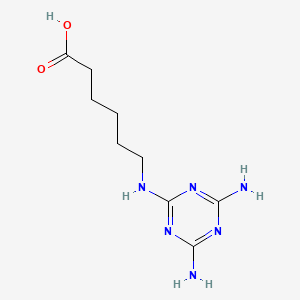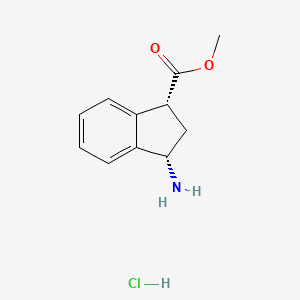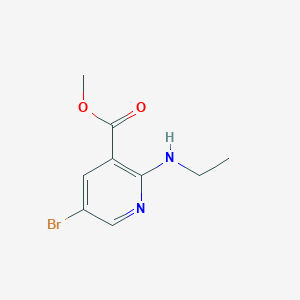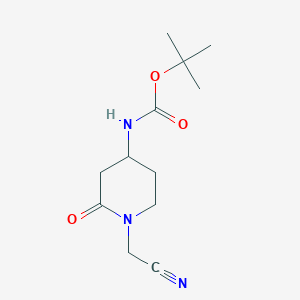![molecular formula C11H16FN5 B11728275 N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine](/img/structure/B11728275.png)
N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine is a compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an ethyl group at the 1-position and a fluoroethyl group at the 4-position of the pyrazole ring. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine with 1,3-diketones or β-ketoesters.
Introduction of the Ethyl Group: The ethyl group is introduced at the 1-position of the pyrazole ring through alkylation reactions using ethyl halides under basic conditions.
Fluoroethylation: The fluoroethyl group is introduced at the 4-position of the pyrazole ring using fluoroethyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity, with careful control of temperature, pressure, and reagent concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluoroethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols; reactions are conducted under basic or acidic conditions depending on the nucleophile.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted pyrazole derivatives with various functional groups replacing the fluoroethyl group.
Wissenschaftliche Forschungsanwendungen
N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.
Industrial Applications: It is explored for use in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects on cellular pathways. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Ethyl-1H-pyrazol-5-amine: A similar compound with an ethyl group at the 1-position but lacking the fluoroethyl group.
1-(2-Fluoroethyl)-1H-pyrazol-4-amine: A compound with a fluoroethyl group at the 4-position but lacking the ethyl group at the 1-position.
Uniqueness
N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine is unique due to the presence of both the ethyl and fluoroethyl groups, which confer distinct chemical and biological properties. This dual substitution pattern enhances its potential as a versatile scaffold in medicinal chemistry and organic synthesis.
Eigenschaften
Molekularformel |
C11H16FN5 |
|---|---|
Molekulargewicht |
237.28 g/mol |
IUPAC-Name |
N-[(2-ethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)pyrazol-4-amine |
InChI |
InChI=1S/C11H16FN5/c1-2-17-11(3-5-14-17)8-13-10-7-15-16(9-10)6-4-12/h3,5,7,9,13H,2,4,6,8H2,1H3 |
InChI-Schlüssel |
PEMDEGLPPDCZBZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(=CC=N1)CNC2=CN(N=C2)CCF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(Benzyloxy)ethyl]-4,6-dichloro-1,3,5-triazin-2-amine](/img/structure/B11728200.png)



![N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B11728213.png)
![N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-propyl-1H-pyrazol-4-amine](/img/structure/B11728217.png)

![N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11728238.png)

![N'-[1-Amino-2-phenoxyethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B11728268.png)
![1-methyl-3-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}-1H-pyrazole-5-carboxamide](/img/structure/B11728276.png)
![2-amino-N-ethyl-3-methyl-N-[(3S)-1-methylpiperidin-3-yl]butanamide](/img/structure/B11728281.png)
![6-[2-(propan-2-yl)-1H-imidazol-1-yl]pyridin-3-amine](/img/structure/B11728286.png)
